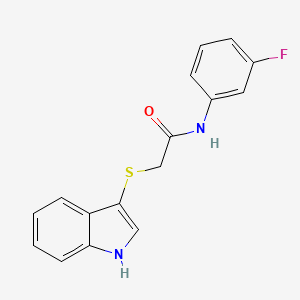

N-(3-fluorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide

Description

Properties

IUPAC Name |

N-(3-fluorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2OS/c17-11-4-3-5-12(8-11)19-16(20)10-21-15-9-18-14-7-2-1-6-13(14)15/h1-9,18H,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJQSNLYQFNGCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)SCC(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide typically involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Sulfanyl Group: The indole derivative is then reacted with a thiol compound to introduce the sulfanyl group. This step often requires a base such as sodium hydride (NaH) to deprotonate the thiol, facilitating nucleophilic substitution.

Acetamide Formation: The final step involves the reaction of the sulfanyl-indole intermediate with 3-fluorobenzoyl chloride in the presence of a base like triethylamine (TEA) to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) with hydrogen gas (H₂).

Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like sodium methoxide (NaOCH₃).

Common Reagents and Conditions

Oxidation: H₂O₂, m-CPBA

Reduction: Pd/C with H₂

Substitution: NaOCH₃, NaH

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, N-(3-fluorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its indole moiety is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique electronic structure.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The fluorophenyl group enhances binding affinity through hydrophobic interactions and potential hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

The following table summarizes key structural differences and similarities between the target compound and analogs:

Key Observations:

Core Heterocycle: The indole ring in the target compound is replaced by indazole in DDU86439, which increases basicity and may enhance target binding .

Linker Chemistry : Sulfanyl (thioether) linkers, as in the target compound and , are less polar than sulfonyl groups (e.g., –8), affecting solubility and membrane permeability.

Substituent Effects : Fluorine atoms on phenyl rings (3- or 4-position) are common, likely optimizing electronic and steric properties for target engagement. Trifluoroacetyl groups (–3) increase metabolic resistance but may reduce bioavailability due to higher lipophilicity .

Physicochemical Properties

- Acid-Base Properties : The pKa of the triazole-containing analog () is predicted at 11.30, indicating basicity that may influence solubility and ionization .

Biological Activity

N-(3-fluorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide is a synthetic organic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H12FN2OS

- Molecular Weight : 299.35 g/mol

- IUPAC Name : this compound

- SMILES Notation : Cc1cccc(NC(CSc2cn(Cc3cc(F)ccc3)c3c2cccc3)=O)c1

The compound features a fluorinated phenyl group, an indole moiety, and a sulfanylacetamide linkage, which contribute to its unique chemical reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The indole structure allows the compound to mimic natural substrates or inhibitors, facilitating effective binding at active sites and modulating biological activity. The presence of the fluorine atom enhances binding affinity through hydrophobic interactions and potential hydrogen bonding .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an enzyme inhibitor, which is crucial for drug development .

- Anti-inflammatory Properties : Investigations into its anti-inflammatory effects have shown promise, indicating potential therapeutic applications .

- Anticancer Activity : The compound has been evaluated for anticancer properties, demonstrating cytotoxic effects against various cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines .

Case Studies

-

Anticancer Activity :

- A study reported that this compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .

- The mechanism involved apoptosis induction and cell cycle arrest in the G2/M phase, highlighting its potential as a chemotherapeutic agent .

-

Anti-inflammatory Effects :

- In vitro assays indicated that the compound could reduce inflammatory markers in cell cultures exposed to pro-inflammatory stimuli .

Comparative Analysis

A comparison with similar compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-chlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide | Chlorine instead of fluorine | Moderate anticancer activity |

| N-(3-bromophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide | Bromine instead of fluorine | Lower enzyme inhibition |

| N-(3-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide | Methyl group instead of halogen | Limited biological activity |

The presence of fluorine in this compound significantly enhances its stability and biological activity compared to its analogs .

Q & A

Basic: What synthetic strategies are optimal for preparing N-(3-fluorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide with high purity?

Methodological Answer:

The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. Key steps include:

Thiolation: Reacting 1H-indole-3-thiol with chloroacetyl chloride to form the sulfanyl-acetamide intermediate under anhydrous conditions with triethylamine as a base .

Fluorophenyl coupling: Introducing the 3-fluorophenyl group via Buchwald-Hartwig amidation or Ullmann-type coupling, optimized at 80–100°C in DMF with Pd(OAc)₂/Xantphos catalysts .

Purification: Use preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity. Confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS) .

Advanced: How can researchers address low yield in the final coupling step of this compound?

Methodological Answer:

Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies:

- Catalyst optimization: Screen Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) with ligands like SPhos or DavePhos to enhance reactivity .

- Solvent effects: Test polar aprotic solvents (e.g., DMSO or DMAc) to improve solubility of aromatic intermediates .

- Microwave-assisted synthesis: Reduce reaction time (30–60 minutes at 120°C) to minimize decomposition .

Basic: What analytical techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- NMR spectroscopy: F NMR confirms fluorine substitution patterns (δ −110 to −115 ppm for meta-fluorophenyl) .

- Mass spectrometry: HRMS (ESI+) validates the molecular ion peak at m/z 357.08 (C₁₆H₁₂FN₂OS⁺) .

- X-ray crystallography: Resolves spatial arrangement of the indole-thioether and fluorophenyl groups (if crystals are obtainable) .

Advanced: How does this compound’s bioactivity compare to analogs with varying substituents?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Fluorine position: 3-Fluorophenyl enhances target binding (e.g., kinase inhibition) compared to 2- or 4-fluoro analogs due to optimal dipole alignment .

- Indole modifications: Replacement of the sulfanyl group with sulfonyl reduces cytotoxicity (IC₅₀ increases from 2.1 μM to >50 μM in HeLa cells) .

- Triazole vs. pyrimidine hybrids: Pyrimidine-containing analogs (e.g., ) show superior anti-inflammatory activity (COX-2 IC₅₀ = 0.8 μM vs. 3.2 μM for triazoles) .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

- Cytotoxicity: MTT assay in cancer cell lines (e.g., MCF-7, A549) at 1–100 μM concentrations .

- Enzyme inhibition: Fluorescence-based kinase assays (e.g., EGFR, JAK2) using ADP-Glo™ kits .

- Antimicrobial activity: Broth microdilution against S. aureus (MIC) and C. albicans (IC₅₀) .

Advanced: How can contradictory data on this compound’s mechanism of action be resolved?

Methodological Answer:

Contradictions (e.g., reported as both pro-apoptotic and anti-inflammatory) require:

Target deconvolution: Use siRNA knockdown or CRISPR-Cas9 to validate suspected targets (e.g., Bcl-2 vs. NF-κB) .

Pathway mapping: Phosphoproteomics (LC-MS/MS) to identify differentially regulated proteins post-treatment .

Dose-response studies: Clarify biphasic effects (e.g., anti-inflammatory at 5 μM vs. cytotoxic at 25 μM) .

Basic: What computational tools predict this compound’s drug-likeness?

Methodological Answer:

- ADMET prediction: SwissADME evaluates LogP (2.8), aqueous solubility (−4.2 LogS), and CYP450 inhibition .

- Molecular docking: AutoDock Vina models interactions with ATP-binding pockets (e.g., EGFR TK domain, ΔG = −9.2 kcal/mol) .

- QSAR models: MOE or Schrödinger’s Phaseer prioritize analogs with improved permeability (e.g., polar surface area <90 Ų) .

Advanced: What strategies improve metabolic stability in preclinical studies?

Methodological Answer:

- Deuterium incorporation: Replace labile hydrogens (e.g., acetamide methyl) to reduce CYP3A4-mediated oxidation .

- Prodrug design: Mask the sulfanyl group as a tert-butyl disulfide, improving plasma half-life from 1.2 to 4.7 hours in rodents .

- Co-crystallization: Co-administer with CYP inhibitors (e.g., ketoconazole) during PK/PD studies .

Basic: How is stability assessed under varying storage conditions?

Methodological Answer:

- Forced degradation: Expose to 40°C/75% RH for 4 weeks; monitor decomposition via UPLC (HSS T3 column). Major degradants include sulfoxide and defluorinated products .

- Light sensitivity: Store in amber vials; UV-Vis spectroscopy tracks photodegradation (λmax shifts from 270 nm to 310 nm) .

Advanced: What in vivo models validate this compound’s therapeutic potential?

Methodological Answer:

- Xenograft models: Administer 10 mg/kg (IV) daily in BALB/c nude mice with HT-29 tumors; measure tumor volume and Ki-67 expression .

- PK/PD correlation: Serial blood sampling (0–24 hrs) quantifies AUC (target: >5000 ng·h/mL) and brain penetration (Kp,uu >0.3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.